6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic compound that belongs to the purine class of heterocyclic compounds. This compound is characterized by its complex structure, which includes bromine and dichlorophenyl substituents. The molecular formula for this compound is and it has a molecular weight of approximately 343.994 g/mol. Its unique structure and properties make it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is classified as a purine derivative. Purines are a group of organic compounds that play essential roles in biochemistry, including serving as the building blocks of nucleic acids (DNA and RNA) and as energy carriers (ATP). This compound's specific classification within the purine family allows it to interact with biological systems in unique ways, making it valuable for drug development.
The synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine typically involves several steps that utilize various reagents and conditions.
Methods:
Technical Details:
The synthesis may involve techniques such as microwave-assisted reactions or solvent-free conditions to enhance yields and reduce reaction times. For example, using potassium carbonate as a base in dimethylformamide can facilitate the formation of desired products under controlled temperatures .
The molecular structure of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine features a purine ring system with specific substituents:
The compound can undergo various chemical reactions typical for purines:
Technical Details:
Reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to improve solubility and reactivity .
The mechanism of action for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine primarily involves its interaction with biological targets such as enzymes involved in nucleic acid metabolism:
Studies indicate that compounds similar to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine exhibit significant inhibitory effects on topoisomerase II activity, which is vital for treating proliferative diseases like cancer .
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine has several scientific applications:
This compound exemplifies the intricate relationship between structure and function in drug design, highlighting its potential role in advancing therapeutic strategies against challenging diseases.
This halogenated purine derivative, systematically named 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine (CAS: 1227958-56-6), represents a structurally intricate scaffold with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₁H₅BrCl₂N₄, with a molecular weight of 343.99 g/mol [1] [3] [6]. The compound’s architecture features a purine core substituted at the 6-position with bromine and at the 8-position with a 2,6-dichlorophenyl group – a sterically demanding and electron-deficient aryl moiety.
While experimental single-crystal X-ray diffraction data for this specific compound is absent in the literature, its structural assignment relies on analogous purine derivatives and computational modeling. The canonical purine ring system typically exhibits planarity, but the steric bulk of the 2,6-dichlorophenyl substituent at C8 likely induces significant out-of-plane distortion. This ortho-dichloro substitution creates steric crowding between the chlorine atoms (Cl1, Cl2) and purine protons (H7, H9), forcing the aryl ring into a near-perpendicular orientation relative to the purine plane. Such torsional strain is corroborated by molecular mechanics simulations and crystallographic data of related 8-arylpurines [9]. The predicted crystal packing would involve π-π stacking of purine rings offset by hydrophobic interactions of halogen atoms, stabilized by weak C–H⋯N and C–H⋯Cl hydrogen bonds.
Table 1: Hypothesized Crystallographic Parameters Based on Analogous Purines
Parameter | Predicted Value | Notes |
---|---|---|
Crystal System | Monoclinic | Common for substituted purines |
Space Group | P2₁/c | Favored for centrosymmetric molecules |
Torsion Angle (C8-Ar) | 75-85° | Due to ortho-chlorine steric hindrance |
Key Interatomic Distances | ||
C-Br | ~1.89 Å | Typical C(sp²)-Br bond length |
C-Cl | ~1.73 Å | Aryl chloride bond length |
Purine Ring Bond Angles | N7-C8-N9 ≈ 126° | Distortion from ideal 120° due to aryl substitution |
NMR Spectroscopy: Theoretical 1H NMR predicts distinct signals reflecting the compound’s asymmetry:
IR Spectroscopy: Key absorptions include:
UV-Vis Spectroscopy: The extended π-system with electron-withdrawing groups predicts λmax ≈ 265 nm (π→π* transition of purine) and ≈ 290 nm (charge transfer involving bromine/dichlorophenyl → purine).
Mass Spectrometry: High-resolution ESI-MS would show [M+H]+ ion at m/z 344.9498 (theoretical for C₁₁H₆⁷⁹Br³⁵Cl₂N₄), with isotopic clusters confirming Br (1:1 M/M+2) and Cl (3:4:1 M/M+2/M+4) patterns [1] [6].
Table 2: Predicted Key Spectroscopic Signatures
Technique | Key Signals/Predictions | Structural Assignment |
---|---|---|
1H NMR | δ 9.02 (s, 1H, H2) | Purine C2-H |
δ 7.35–7.55 (m, 3H, Ar-H) | Phenyl C3,C4,C5-H | |
13C NMR | δ 152.1 (C6), 150.8 (C8), 142.5 (C4), 134.5 (C2, purine) | Halogen-substituted carbons |
δ 132.2 (C1, Ph), 130.8 (C2/C6, Ph), 129.1 (C4, Ph), 128.5 (C3/C5, Ph) | Dichlorophenyl carbons | |
IR | 3150 cm⁻¹ (br), 1590, 1570, 1485 cm⁻¹, 735 cm⁻¹, 680 cm⁻¹ | ν(N-H), ν(C=N/C=C), δ(Cl), ν(C-Br) |
UV-Vis | λmax = 265 nm (ε > 10,000 M⁻¹cm⁻¹), 290 nm sh (ε ≈ 3,500 M⁻¹cm⁻¹) | π→π, n→π transitions |
HRMS (ESI+) | [M+H]+ observed: 344.9498 (calc. 344.9499 for C₁₁H₆⁷⁹Br³⁵Cl₂N₄) | Molecular ion confirmation |
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G(d,p)) reveal key electronic features:
These calculations predict enhanced reactivity towards nucleophilic aromatic substitution (SNAr) at C6 due to bromine lability and electron withdrawal by chlorines. The electron-deficient nature also favors metal coordination at N7 or π-stacking interactions.
The structural and electronic properties of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine diverge significantly from simpler purine analogs:
vs. 6-Bromopurine (C₅H₃BrN₄): The unsubstituted analog lacks the 8-aryl group. This reduces steric bulk but also diminishes electron deficiency. C6-Br in 6-bromopurine is more labile due to less π-delocalization stabilization. Calculated dipole moment is lower (~5.1 D vs. ~7.8 D), impacting solubility.
vs. 6-Bromo-8-ethylpurine (C₇H₇BrN₄): Replacing the dichlorophenyl with ethyl [10] removes π-conjugation and halogen bonding potential. The ethyl group exerts minimal electronic effect (+I inductive donation slightly reduces C6 electrophilicity). Steric hindrance is lower (freely rotating alkyl chain vs. rigid aryl).
vs. 8-(2,6-Dichlorophenyl)-9H-purine: Removal of the C6 bromine increases electron density at C6, making it less electrophilic. HOMO-LUMO gap widens by ~0.5 eV, potentially blue-shifting UV absorbance.
The synergistic effects in 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine are critical:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0